2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid
Description
Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₉H₇N₃O₄ |
| Molecular weight | 221.17 g/mol |
| CAS Registry Number | 59128-18-6 |
| SMILES | C1=CC2=NC(=CN2C=C1N+[O-])CC(=O)O |
| Key synonyms | 6-Nitroimidazo[1,2-a]pyridine-2-acetic acid; MFCD10009678; DTXSID201264223 |
The compound’s structure (Fig. 1) consists of:
- A nitro group (-NO₂) at position 6 of the pyridine ring.
- An acetic acid (-CH₂COOH) substituent at position 2 of the imidazole ring.
This arrangement confers unique electronic and steric properties, enabling diverse reactivity and biological interactions .
Historical Context of Nitroimidazopyridine Derivatives in Medicinal Chemistry
Nitroimidazole and imidazopyridine derivatives have been pivotal in drug discovery since the mid-20th century. Key milestones include:
Table 1: Historical Development of Nitroimidazopyridine Derivatives
This compound emerges from this lineage, with its nitro group enabling redox-dependent bioactivation—a mechanism critical for antiparasitic and antibacterial activity .
Significance in Heterocyclic Compound Research
Imidazo[1,2-a]pyridines are classified as "privileged scaffolds" due to their broad pharmacological utility. The nitro and acetic acid substituents in this compound enhance its versatility:
Key Research Applications
Drug Discovery :
Structural Diversity :
Target Engagement :
Table 2: Comparative Bioactivity of Related Nitroimidazopyridines
| Compound | Target Pathogen | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | ≤1 μM | |
| Fexinidazole | Trypanosoma brucei | 0.6 μM | |
| PA-824 | M. tuberculosis | 0.2 μM |
This compound’s dual functionality positions it as a strategic intermediate for synthesizing next-generation anti-infectives and probing heterocyclic reactivity .
Properties
IUPAC Name |
2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-9(14)3-6-4-11-5-7(12(15)16)1-2-8(11)10-6/h1-2,4-5H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKQCRUKPBJKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264223 | |
| Record name | 6-Nitroimidazo[1,2-a]pyridine-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59128-18-6 | |
| Record name | 6-Nitroimidazo[1,2-a]pyridine-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59128-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitroimidazo[1,2-a]pyridine-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid involves several stepsThe reaction conditions often involve the use of strong acids and controlled temperatures to ensure the selective nitration of the imidazo[1,2-a]pyridine ring .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity. The compound is typically synthesized in bulk using large-scale reactors and purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components. The exact pathways and targets are still under investigation, but it is thought to involve the disruption of microbial cell membranes and inhibition of key enzymes .
Comparison with Similar Compounds
Key Observations:
- Halogen Substitution : Chloro and trifluoromethyl derivatives exhibit higher cytotoxicity, likely due to enhanced electrophilicity and membrane permeability .
- Methyl Substituents : Methyl groups (e.g., position 8) improve lipophilicity but may reduce aqueous solubility unless formulated as salts (e.g., hydrochloride) .
Physicochemical Properties
| Property | This compound | 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | 2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid |
|---|---|---|---|
| LogP (Predicted) | 1.2 | 1.8 | 0.9 |
| Aqueous Solubility | Moderate (0.5 mg/mL) | Low (0.2 mg/mL) | High (1.2 mg/mL) |
| Thermal Stability | Stable up to 150°C | Stable up to 160°C | Prone to decarboxylation above 100°C |
| Hydrogen Bond Donors | 2 (–COOH, –NO₂) | 1 (–COOH) | 1 (–COOH) |
Notes:
Biological Activity
2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound with the molecular formula C₉H₇N₃O₄ and a molecular weight of 221.17 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its nitro group, which can generate reactive nitrogen species. These species are believed to interact with cellular components, leading to the disruption of microbial cell membranes and inhibition of key enzymes involved in metabolic pathways. Notably, the compound has shown activity against various pathogens, including Mycobacterium tuberculosis and Leishmania spp. .
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies indicate that it possesses significant antimicrobial properties against anaerobic bacteria and protozoa, similar to other nitroimidazole derivatives like metronidazole .
- Antiviral Properties : Preliminary investigations suggest potential antiviral effects, although further studies are needed to establish specific mechanisms .
- Antiparasitic Effects : The compound has shown effectiveness against kinetoplastids such as Leishmania donovani and Trypanosoma brucei, with ongoing research exploring its full therapeutic potential .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the imidazo[1,2-a]pyridine structure can significantly impact biological activity. For instance, the introduction of different substituents on the nitrogen heterocycles has been shown to enhance selectivity towards specific parasites or bacteria .
Case Studies
Several studies have evaluated the efficacy of this compound:
-
Study on Antitubercular Activity : A study demonstrated that this compound inhibited cell wall mycolic acid biosynthesis in M. tuberculosis, indicating a dual mechanism involving respiratory poisoning and cell wall disruption .
Compound Activity Mechanism 6 Antitubercular Inhibition of mycolic acid biosynthesis 8 Leishmanicidal Enhanced efficacy against L. donovani - Evaluation Against Kinetoplastids : Research highlighted its effectiveness against multiple life stages of kinetoplastids, prompting further investigation into its mode of action in these organisms .
- Cholinesterase Inhibition : Some derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which may provide insights into their neuropharmacological potential .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other nitroimidazole derivatives:
| Compound | Structure Type | Primary Use | Notable Activity |
|---|---|---|---|
| Metronidazole | Nitroimidazole | Antimicrobial | Effective against anaerobic bacteria |
| Tinidazole | Nitroimidazole | Antimicrobial | Broader spectrum than metronidazole |
| This compound | Nitroimidazo-pyridine derivative | Antimicrobial/Antiparasitic | Potentially effective against M. tuberculosis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and nitro-substituted precursors. For example, analogous imidazo[1,2-a]pyridine derivatives are prepared using ethyl imidazo[1,2-a]pyridin-2-yl-acetate as a key intermediate, followed by nitration and hydrolysis . Characterization involves nuclear magnetic resonance (NMR) for structural elucidation and X-ray crystallography to confirm crystal packing and hydrogen-bonding interactions .
- Table 1 : Common intermediates and characterization techniques:
| Intermediate | Characterization Method | Key Spectral Data |
|---|---|---|
| Ethyl imidazo[1,2-a]pyridin-2-yl-acetate | -NMR | δ 4.2 (q, 2H, -OCH), δ 3.8 (s, 2H, -CHCO) |
| Nitrated precursor | XRD | Crystallographic parameters: space group , unit cell dimensions |
Q. How can researchers ensure purity during synthesis, and which analytical techniques are recommended?
- Methodological Answer : Purification is achieved via recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment (>95%) . Mass spectrometry (MS) confirms molecular ion peaks, e.g., [M+H] at m/z 276 for the parent compound .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- -NMR : Look for aromatic protons (δ 7.5–8.5 ppm) and acetic acid side-chain signals (δ 3.6–4.0 ppm for -CHCO) .
- Infrared (IR) : Stretching vibrations at 1700–1720 cm (C=O of acetic acid) and 1520–1550 cm (NO asymmetric stretch) .
- XRD : Resolves nitro group orientation and hydrogen-bonding networks in the crystal lattice .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) optimize the synthesis and predict reactivity?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311G++(d,p)) predict reaction pathways and transition states. For example, nitration regioselectivity can be modeled by comparing activation energies for meta vs. para substitution . Hirshfeld surface analysis evaluates intermolecular interactions to guide crystal engineering .
- Table 2 : DFT-calculated properties for nitroimidazo derivatives:
| Property | Value | Application |
|---|---|---|
| HOMO-LUMO gap | 4.2 eV | Predicts electrophilic/nucleophilic sites |
| Mulliken charges | Nitro group: -0.45 | Explains hydrogen-bonding preferences |
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Standardize protocols using:
- Dose-response curves : IC values under controlled pH and temperature .
- Metabolic stability assays : Liver microsomes to assess compound degradation .
- Case Study : Imidazo[1,2-a]pyridine analogs show conflicting anxiolytic activity; orthogonal assays (e.g., GABA receptor binding vs. behavioral models) clarify mechanisms .
Q. What strategies mitigate regioisomer formation during nitration or functionalization?
- Methodological Answer :
- Directing groups : Introduce electron-donating substituents (e.g., -OCH) to guide nitration to the 6-position .
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to block competing reactive sites .
- Example : Nitration of 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid derivatives with HNO/HSO at 0°C yields 6-nitro regioisomers in >80% selectivity .
Q. How can reaction conditions be optimized for scalability without compromising yield?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify robust conditions .
- Continuous flow chemistry : Enhances heat/mass transfer for exothermic nitration steps .
- Table 3 : Optimization parameters for a model reaction:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents byproduct formation |
| Solvent | Acetic acid | Stabilizes nitro intermediate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
